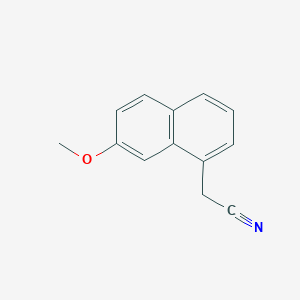

7-Methoxy-1-naphthylacetonitrile

描述

The Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic chemistry, giving rise to a vast array of derivatives. These derivatives are integral to numerous applications, from the manufacturing of dyes and polymers to their use as active pharmaceutical ingredients. The functionalization of the naphthalene core allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making naphthalene-based compounds a subject of continuous research and development.

Unpacking the Structure: Chemical Functional Groups of 7-Methoxy-1-naphthylacetonitrile

A 2010 crystallographic study provided detailed insights into the molecule's three-dimensional structure. google.comnih.govresearchgate.net The study revealed that the naphthalene ring system is nearly planar. The carbon and nitrogen atoms of the cyanide group, however, deviate slightly from this plane. The crystal structure is stabilized by weak aromatic π–π stacking interactions between the naphthalene rings of adjacent molecules. google.comnih.govresearchgate.net

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Melting Point | 81-83 °C |

| Boiling Point | 374.3±17.0 °C (Predicted) |

| Density | 1.135±0.06 g/cm³ (Predicted) |

| Appearance | Tan solid |

| CAS Number | 138113-08-3 |

A Historical Journey: Research and Development of this compound

A major breakthrough in the industrial synthesis of this compound involved a shift in the starting material to 7-methoxy-1-naphthoic acid. google.com This newer process, detailed in patent US 8,436,206 B2, provides a reproducible method for obtaining the compound without the need for laborious purification steps. google.com This evolution in synthetic strategy has been crucial in making the production of agomelatine (B1665654) more efficient and cost-effective.

Interactive Table: Evolution of Synthesis Starting Materials

| Starting Material | Key Features of the Synthetic Route |

| 7-methoxy-1-tetralone (B20472) | Early methods involved multi-step reactions with low yields. Later improvements increased efficiency but still presented industrial challenges. google.comgoogle.comgoogle.com |

| 7-methoxy-1-naphthoic acid | A more recent and industrially viable method that provides good yields and simplifies the purification process. google.com |

The Present and Future of this compound Research

Currently, the primary and most well-documented application of this compound is as a crucial intermediate in the industrial production of agomelatine. google.compatsnap.comunifiedpatents.com Its synthesis has been a focal point of research aimed at optimizing the manufacturing process of this important pharmaceutical.

Looking ahead, the future research directions for this compound appear to be closely tied to its established role. While there is broad interest in the biological activities of naphthalene derivatives for potential use in areas such as antimicrobial and anticancer therapies, specific research into alternative applications for this compound itself is not widely reported in current scientific literature. Its value is highly specialized, and it is likely to remain a key building block in the synthesis of agomelatine and potentially other structurally related pharmaceutical compounds. Further research may focus on the discovery of new derivatives of this compound with novel biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMGUQHJINLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460472 | |

| Record name | 7-Methoxy-1-naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-08-3 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1-naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxy 1 Naphthylacetonitrile

Established Synthetic Routes to 7-Methoxy-1-naphthylacetonitrile

A variety of synthetic strategies have been developed to produce this compound, largely starting from 7-Methoxy-1-tetralone (B20472). These methods involve multi-step processes that have been refined over time to improve yield, reproducibility, and environmental compatibility. google.comgoogle.com

7-Methoxy-1-tetralone, also known as 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone, is a common precursor for the synthesis of this compound. google.comtcichemicals.com Several distinct pathways originating from this tetralone have been explored.

An early and notable route to this compound involved a six-step process that began with a Reformatsky reaction. google.com This reaction utilized ethyl bromoacetate (B1195939) in the presence of 7-Methoxy-1-tetralone. However, this initial step was plagued by issues of reproducibility, making it challenging for industrial-scale production. The subsequent aromatization of the resulting ethyl (7-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)ethanoate was often incomplete, leading to a mixture of products that proved difficult to purify. patsnap.com This multi-step sequence ultimately involved aromatization, saponification to the corresponding acid, conversion to an acetamide, and finally dehydration to yield the target nitrile. google.com

| Step | Reaction | Reagents | Issues |

| 1 | Reformatsky Reaction | 7-Methoxy-1-tetralone, Ethyl bromoacetate | Reproducibility problems |

| 2 | Aromatization | - | Incomplete reaction, difficult purification |

| 3 | Saponification | - | Additional step |

| 4 | Amide Formation | - | Additional step |

| 5 | Dehydration | - | Additional step |

| Step | Reaction | Reagents | Yield | Drawbacks |

| 1 | Cyanoalkylation | LiCH₂CN | - | - |

| 2 | Dehydrogenation | DDQ | - | Costly, environmentally unfriendly |

| 3 | Dehydration | Acid, Benzene (B151609) | - | Use of benzene |

| Overall | - | - | 76% | Mediocre yield, industrial viability issues |

A more direct and industrially viable approach involves the Knoevenagel condensation of 7-Methoxy-1-tetralone with cyanoacetic acid. google.compatsnap.com This reaction is typically carried out in toluene (B28343) in the presence of a catalyst such as benzylamine (B48309) or aniline, along with heptanoic acid, under reflux conditions. google.compatsnap.comchemicalbook.com This condensation yields (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile as an intermediate. google.compatsnap.com This intermediate is then subjected to aromatization, for instance, using palladium on carbon in refluxing toluene, to produce this compound. patsnap.com This method has been shown to produce the final product with high purity (>99%) and in good yields. google.com

| Catalyst | Yield of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Final Product Yield | Final Product Purity |

| Benzylamine | 87% | 91% | >99% |

| Aniline | 90% | - | >99% |

Data compiled from patent information. google.compatsnap.com

To circumvent the use of the costly 7-Methoxy-1-tetralone, alternative synthetic routes starting from 7-Methoxy-1-naphthoic acid have been developed. google.com One such process involves the reduction of the naphthoic acid to the corresponding alcohol, (7-methoxy-1-naphthyl)methanol. This reduction can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF). The resulting alcohol's hydroxyl group is then converted into a suitable leaving group, for example, by reaction with thionyl chloride to form a chloromethyl derivative. This intermediate is subsequently reacted with a cyanation reagent, such as potassium cyanide, to afford this compound. google.com

Another pathway from a related precursor, (7-Methoxy-1-naphthyl)acetic acid, involves its conversion to (7-Methoxy-1-naphthyl)acetamide. This is achieved by first reacting the acid with thionyl chloride to form the acid chloride, which is then treated with aqueous ammonia. The resulting amide is dehydrated using trifluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) to yield the final nitrile product. nih.gov

| Starting Material | Key Steps | Reagents | Yield |

| 7-Methoxy-1-naphthoic acid | Reduction, Chlorination, Cyanation | BH₃-THF, Thionyl chloride, Potassium cyanide | 91% (reduction step) |

| (7-Methoxy-1-naphthyl)acetic acid | Amide formation, Dehydration | Thionyl chloride, Ammonia, Trifluoroacetic anhydride | 66% |

Data compiled from various sources. google.comnih.gov

The dehydroaromatization of 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile serves as a crucial final step in several synthetic routes that originate from 7-Methoxy-1-tetralone, particularly those employing Knoevenagel condensation. google.compatsnap.com This intermediate is considered ideal for direct synthesis from the tetralone and an excellent substrate for the aromatization step. google.com The process typically involves heating the dihydro-intermediate in the presence of a catalyst. A common and effective method utilizes 5% palladium-on-carbon in toluene at reflux. patsnap.com This step is critical for converting the partially saturated ring system into the fully aromatic naphthalene (B1677914) core of the final product, this compound. google.com

Dehydroaromatization of 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile

Novel and Optimized Synthetic Strategies

Research into the synthesis of this compound and related compounds is increasingly focused on developing more sustainable, efficient, and safer processes.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve the use of greener solvents, catalysts, and reaction conditions. For instance, the use of supercritical fluids like supercritical hexane (B92381) in naphthalene hydrogenation has been shown to intensify mass transfer and increase reaction rates, offering a greener alternative to traditional organic solvents. mdpi.com

Another green approach involves the hydrothermal condensation of monoamines with naphthalene bisanhydride in water, which proceeds quantitatively without the need for organic solvents or catalysts. rsc.org While not directly applicable to the synthesis of this compound from its typical precursors, this demonstrates the potential of water as a benign solvent for naphthalene derivative synthesis. The use of solid acid catalysts like nanozeolites in Friedel-Crafts reactions for the synthesis of naphthalene precursors also represents a greener alternative to traditional Lewis acids. researchgate.netresearchgate.net

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The continuous flow synthesis of various nitriles has been successfully demonstrated. One method involves the catalyst-free reaction of carboxylic acids with acetonitrile (B52724) in its supercritical state. acs.org Another approach utilizes a supported ruthenium oxide on alumina (B75360) (RuO₂/Al₂O₃) catalyst for the oxidative dehydrogenation of amines to nitriles in a continuous flow reactor using air as the oxidant. dtu.dk

Furthermore, continuous flow hydrogenation of nitriles to primary amines has been achieved using catalysts like Raney nickel. nih.gov These examples highlight the potential for developing a continuous flow process for the synthesis of this compound, potentially integrating the final dehydrogenation step in a packed-bed reactor with a solid-supported catalyst.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. While specific examples for the direct synthesis of this compound are scarce, biocatalysis has been employed in the production of related naphthalene derivatives. For example, whole-cell biocatalysis using Escherichia coli expressing a variant of toluene ortho-monooxygenase has been used to oxidize naphthalene to 1-naphthol. acs.org

Reaction Mechanism Analysis of Key Synthetic Steps

A deeper understanding of the reaction mechanisms involved in the key synthetic steps allows for process optimization and the development of more efficient catalysts.

The catalytic dehydrogenation of the dihydronaphthalene precursor on a Palladium/Carbon surface is a heterogeneous catalytic process. The reaction is believed to initiate with the adsorption of the dihydronaphthalene ring onto the palladium surface. This is followed by a stepwise removal of hydrogen atoms. The first hydrogen is abstracted to form a surface-adsorbed intermediate. A second hydrogen is then removed from an adjacent carbon, leading to the formation of a double bond and adsorbed hydrogen atoms on the catalyst surface. This process continues until the fully aromatic naphthalene ring is formed. The adsorbed hydrogen atoms then combine to form H₂ gas, which desorbs from the catalyst surface, regenerating the active sites for further reaction.

The oxidative aromatization with DDQ follows a different, homogeneous mechanism. DDQ is a highly electron-deficient molecule due to the presence of two chloro and two cyano substituents on the benzoquinone ring. youtube.com The reaction is initiated by the transfer of a hydride ion (H⁻) from the benzylic position of the dihydronaphthalene precursor to one of the carbonyl oxygens of DDQ. This is the rate-determining step and results in the formation of a stabilized carbocation intermediate and the reduced DDQ anion. The driving force for this step is the high electron affinity of DDQ. In the subsequent fast step, a proton is abstracted from the adjacent carbon of the carbocation by the DDQ anion, leading to the formation of the aromatic this compound and the hydroquinone (B1673460) byproduct, DDQH₂. nih.govyoutube.com

Nucleophilic Addition Reactions of the Cyano Group

The cyano group of this compound is an electrophilic center, susceptible to nucleophilic attack. This reactivity allows for the transformation of the nitrile into other valuable functional groups. The addition of a nucleophile to the carbon-nitrogen triple bond typically forms an intermediate imine anion, which can be further reacted or hydrolyzed.

One notable reaction is the Pinner reaction, where the nitrile reacts with an alcohol under acidic conditions (e.g., using gaseous HCl) to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then be hydrolyzed to yield an ester or reacted with an amine to produce an amidine. wikipedia.org While specific examples for this compound are not prevalent in literature, the general mechanism is well-established. Lewis acids can also promote this type of reaction under milder conditions. nih.gov

Another important class of nucleophilic additions involves organometallic reagents. Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile carbon to form a metallo-imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the addition of a methyl Grignard reagent to this compound followed by an aqueous workup would theoretically produce 1-(7-methoxy-1-naphthyl)acetone. While direct additions to this compound are not extensively documented, the addition of lithiated 1-naphthylacetonitrile (B90670) to aldehydes is a known transformation, highlighting the reactivity of the nitrile moiety in similar systems. acs.org

These nucleophilic addition reactions represent a versatile strategy for elaborating the structure of this compound, converting the cyano group into ketones, esters, or amidines, which can serve as intermediates for other complex molecules.

Reduction Reactions of the Nitrile Group to Amine Functionalities

The reduction of the nitrile group in this compound to a primary amine is a critical transformation, particularly for the synthesis of agomelatine (B1665654). google.com This reaction converts the -CN group to a -CH₂NH₂ group, yielding 2-(7-methoxy-1-naphthyl)ethanamine.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Commonly used catalysts include palladium (Pd), platinum (Pt), or Raney nickel. google.com For example, a 5% or 10% palladium-on-carbon catalyst is effective for this transformation. google.com The reaction conditions, such as pressure and temperature, can be optimized to ensure complete conversion and high yield.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to protonate the resulting amine. This method is common in laboratory-scale synthesis due to its high efficiency.

The resulting primary amine, 2-(7-methoxy-1-naphthyl)ethanamine, is the direct precursor to agomelatine, which is formed by subsequent acetylation of the amine group.

Rearrangement Reactions and Their Mechanistic Pathways

While direct rearrangement of this compound itself is not a commonly cited synthetic route, related rearrangement reactions provide potential pathways for synthesizing isomeric structures or alternative functional groups.

One of the most relevant rearrangement reactions involving nitrile-related compounds is the Beckmann rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the transformation of an oxime into an amide under acidic conditions. masterorganicchemistry.comchem-station.com A plausible, albeit indirect, pathway involving this compound would be:

Ketone Formation: A nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to this compound, followed by hydrolysis, would form the corresponding ketone, 1-(7-methoxy-1-naphthyl)acetone.

Oxime Formation: The resulting ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form a ketoxime.

Rearrangement: Treatment of this oxime with a strong acid (like sulfuric acid or polyphosphoric acid) or other reagents like tosyl chloride would initiate the Beckmann rearrangement. wikipedia.org The reaction proceeds via protonation of the hydroxyl group, followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen. This would result in the formation of a substituted amide. The regioselectivity depends on the stereochemistry of the oxime and the migratory aptitude of the substituents (aryl > alkyl). chem-station.com

Another potential transformation is the von Braun reaction , which typically involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN) to yield an organocyanamide. wikipedia.org While this is not a rearrangement of the nitrile itself, it represents a synthetic route where a cyano group is introduced via a rearrangement-like cleavage of C-N bonds.

Industrial Scale Synthesis and Process Optimization

The industrial production of this compound is driven by its use in synthesizing agomelatine. Therefore, process optimization focuses on achieving high yield, purity, and reproducibility while minimizing costs and environmental impact.

Challenges in Reproducibility and Purification at Scale

Scaling up the synthesis of this compound from laboratory to industrial production has presented several challenges:

Reproducibility Issues: Early synthetic routes starting from 7-methoxy-1-tetralone often suffered from poor reproducibility. For instance, the Réformatsky reaction, involving the action of ethyl bromoacetate on 7-methoxy-1-tetralone, was found to be difficult to control on an industrial scale.

Incomplete Reactions: The aromatization step, which converts the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile to the final product, has often been incomplete. This leads to the formation of product mixtures that are difficult to purify.

Harsh Reagents: Some laboratory-scale methods use reagents that are unsuitable for industrial use due to cost, toxicity, or environmental concerns. For example, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for dehydrogenation and benzene as a solvent are not viable for large-scale production. google.comgoogle.com

Table 1: Key Challenges in Industrial Synthesis

| Challenge | Description | Impact on Production |

|---|---|---|

| Reproducibility | Inconsistent yields and product quality between batches, especially in multi-step syntheses like the Réformatsky reaction. | Increased production costs due to failed or low-yield batches; difficulty in process validation. |

| Incomplete Aromatization | The conversion of the dihydronaphthalene intermediate to the naphthalene product is often not complete. | Results in a mixture of products requiring extensive purification, leading to product loss. |

| Purification | Difficulty in separating the desired product from impurities and by-products, often requiring multiple recrystallizations. | Reduces overall process efficiency and yield; increases solvent waste. |

| Harsh Reagents | Use of costly, toxic, or environmentally hazardous reagents like DDQ and benzene in some synthetic routes. google.comgoogle.com | Raises safety, environmental, and cost concerns, making the process unsustainable for industrial scale. |

Cost-Benefit Analysis of Different Synthetic Routes for Industrial Application

Route 1: Starting from 7-Methoxy-1-tetralone This is a common and extensively studied route.

Improved three-step approach: A shorter route involves reaction with LiCH₂CN, dehydrogenation with DDQ, and dehydration. While the yield is better (around 76%), the use of expensive and hazardous DDQ and benzene makes it industrially unattractive. google.comgoogle.com

Route 2: Starting from 7-Methoxy-1-naphthoic acid This alternative route avoids the costly and synthetically problematic 7-methoxy-1-tetralone.

Process: This route involves the reduction of the carboxylic acid to an alcohol (7-methoxy-1-naphthalenemethanol), conversion of the alcohol to a leaving group (e.g., by reacting with thionyl chloride to form a chloride), and subsequent reaction with a cyanide salt (e.g., KCN) to form the nitrile. google.com

Table 2: Comparison of Industrial Synthetic Routes

| Route | Starting Material | Key Steps & Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| 1A (Older) | 7-Methoxy-1-tetralone | 6 steps including Réformatsky reaction. google.com | Established chemistry. | Low yield (<30%), poor reproducibility, multiple steps. google.com |

| 1B (Improved) | 7-Methoxy-1-tetralone | 3 steps using LiCH₂CN, DDQ, Benzene. google.com | Higher yield (~76%) than 1A. | Uses expensive and hazardous reagents (DDQ, Benzene), not ideal for industry. google.comgoogle.com |

| 1C (Optimized) | 7-Methoxy-1-tetralone | 2-step one-pot: Cyanoacetic acid condensation, then catalytic (Pd/C) aromatization. google.com | High yield (>94%), simple operation, mild conditions, industrially viable. google.com | Still relies on the relatively expensive 7-methoxy-1-tetralone. |

| 2 | 7-Methoxy-1-naphthoic acid | 3 steps: Reduction (BH₃), Chlorination (SOCl₂), Cyanation (KCN). google.com | Economical starting materials, reproducible, avoids difficult purification. google.com | Involves the use of toxic cyanide salts, requiring careful handling and waste management. |

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1 Naphthylacetonitrile

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray diffraction analysis provides the most unambiguous data regarding the solid-state structure of 7-Methoxy-1-naphthylacetonitrile. The compound crystallizes in a monoclinic system with the space group P2₁/n.

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.5110 (15) Å |

| b | 9.6170 (19) Å |

| c | 14.731 (3) Å |

| β | 101.03 (3)° |

| Volume | 1044.4 (4) ų |

While the naphthalene (B1677914) core is planar, the attached acetonitrile (B52724) group (-CH₂CN) deviates from this plane. rsc.org The carbon and nitrogen atoms of the cyanide group are displaced from the mean plane of the other non-hydrogen atoms by 0.341 (3) Å and 0.571 (4) Å, respectively. rsc.org This indicates a slight out-of-plane conformation for the substituent group relative to the aromatic system.

The crystal structure of this compound is stabilized by weak intermolecular forces. rsc.org No classical hydrogen bonds are observed within the crystal lattice. rsc.org The primary stabilizing interaction is identified as weak aromatic π–π stacking between the naphthalene rings of adjacent molecules. rsc.org The distance between the centroids of these interacting rings is 3.758 (3) Å, a typical distance for such stabilizing contacts. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Despite a thorough review of the scientific literature, a complete and detailed assignment of the proton chemical shifts and their corresponding coupling constants for this compound was not available in the public domain at the time of this writing.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state (e.g., aromatic, aliphatic, nitrile). As with the proton NMR data, a comprehensive, peer-reviewed assignment of the carbon-13 chemical shifts for this compound could not be located in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. nih.gov Techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations, allowing for the unequivocal assignment of every atom within the molecular framework.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, the primary expected correlations would be between adjacent aromatic protons on the naphthalene ring system. For example, H-2 would show a correlation to H-3, and H-3 to H-4. Similarly, H-5 would correlate with H-6, and H-8 with the methylene (B1212753) protons of the acetonitrile group, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbons they are attached to. This technique is crucial for assigning the chemical shift of each carbon atom that bears a proton. For instance, the HSQC spectrum would show a cross-peak connecting the methoxy (B1213986) protons to the methoxy carbon, the methylene protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected Key HMBC Correlations (with ¹³C) |

| Aromatic Protons | Adjacent aromatic protons (e.g., H-2 with H-3, H-5 with H-6) | C-2, C-3, C-4, C-5, C-6, C-8 | Adjacent and peri carbons (e.g., H-8 to C-1, C-8a; H-6 to C-5, C-7) |

| Methylene Protons (-CH₂CN) | H-8 | C-10 | C-1, C-2, C-8a, C-11 (Nitrile Carbon) |

| Methoxy Protons (-OCH₃) | None | C-12 | C-7 |

This table presents predicted correlations based on the known structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₃H₁₁NO), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass of 197.084. scribd.com

Under electron ionization (EI), the molecular ion is energized and undergoes characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. The naphthalene ring itself is very stable, meaning fragmentation often involves the substituents. libretexts.org

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to a significant fragment at [M-15]⁺ (m/z ≈ 182).

Loss of a hydrogen cyanide (HCN) molecule: The nitrile side chain can be eliminated, resulting in a fragment at [M-27]⁺ (m/z ≈ 170).

Cleavage of the cyanomethyl radical (•CH₂CN): This would lead to the formation of a 7-methoxynaphthyl cation at m/z ≈ 157.

Formation of the tropylium-like ion: A common fragmentation for benzylic structures is the formation of a highly stable tropylium (B1234903) or related cation. The naphthylmethyl cation (m/z 141) is a likely and prominent peak.

| Predicted m/z | Fragment Ion Structure/Formula | Fragmentation Pathway |

| 197 | [C₁₃H₁₁NO]⁺ | Molecular Ion [M]⁺ |

| 182 | [C₁₂H₈NO]⁺ | Loss of methyl radical from methoxy group ([M-15]⁺) |

| 170 | [C₁₂H₁₀O]⁺ | Loss of neutral HCN from side chain ([M-27]⁺) |

| 157 | [C₁₁H₉O]⁺ | Cleavage of cyanomethyl radical |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (loss of •OCH₃ and HCN) |

This table presents predicted fragmentation patterns based on established mass spectrometry principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peaks would be:

Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the range of 2240-2220 cm⁻¹. This peak is characteristic of an aromatic nitrile, with its frequency slightly lowered due to conjugation with the naphthalene ring. spectroscopyonline.com

Aromatic C=C Stretches: Multiple sharp peaks of variable intensity would appear in the 1620-1450 cm⁻¹ region, confirming the presence of the naphthalene aromatic system.

C-O-C Stretch (Aryl Ether): Aryl alkyl ethers typically show two strong stretching bands. libretexts.orgpressbooks.pub An asymmetric stretch would be expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. quimicaorganica.org

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). spectroscopyonline.com The aliphatic C-H stretches from the methylene (-CH₂-) and methoxy (-CH₃) groups would be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |

| Nitrile | 2240 - 2220 | C≡N Stretch | Strong, Sharp |

| Aromatic Ring | 3100 - 3000 | C-H Stretch | Medium |

| Aromatic Ring | 1620 - 1450 | C=C Stretch | Variable, Sharp |

| Methylene/Methoxy | 2980 - 2850 | C-H Stretch | Medium |

| Aryl Ether | ~1250 | Asymmetric C-O-C Stretch | Strong |

| Aryl Ether | ~1040 | Symmetric C-O-C Stretch | Strong |

This table summarizes the expected characteristic IR absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The naphthalene core of this compound acts as a chromophore, which is expected to exhibit strong absorption in the UV region due to π→π* transitions. uzh.ch

The UV spectrum of naphthalene itself shows several characteristic absorption bands, often labeled α, p, and β bands (in the Platt notation) or ¹Lₐ and ¹Lₑ bands (in the Moffitt notation). researchgate.netlibretexts.org The presence of substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetonitrile group (-CH₂CN)—will modulate the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths.

β-band (S₀ → S₃ transition): This is a very strong transition. For many naphthalene derivatives, this band appears around 220-230 nm. aanda.orgaanda.org The reported UV detection of this compound at 231 nm during HPLC analysis likely corresponds to this intense absorption. nih.gov

¹Lₐ-band (S₀ → S₂ transition): This is a moderately strong transition, typically found at longer wavelengths than the β-band, often in the 260-290 nm range for substituted naphthalenes. researchgate.net

¹Lₑ-band (S₀ → S₁ transition): This is a much weaker, highly structured transition that occurs at the longest wavelength, often above 300 nm for substituted naphthalenes. researchgate.net

| Electronic Transition (Typical for Naphthalene Chromophore) | Expected Wavelength Region | Nature of Transition | Expected Molar Absorptivity (ε) |

| S₀ → S₃ (β-band) | 220 - 240 nm | π→π | Very High (>50,000) |

| S₀ → S₂ (¹Lₐ-band) | 260 - 290 nm | π→π | High (~8,000) |

| S₀ → S₁ (¹Lₑ-band) | > 300 nm | π→π* | Low (~250) |

This table summarizes the expected electronic transitions based on the substituted naphthalene chromophore.

Chemical Reactivity and Derivatization of 7 Methoxy 1 Naphthylacetonitrile

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) is a highly versatile functional group, and its reactivity is central to the utility of 7-Methoxy-1-naphthylacetonitrile as a synthetic intermediate. The carbon atom of the nitrile group is electrophilic, while the adjacent methylene (B1212753) protons are acidic, allowing for a variety of transformations.

The nitrile group can be hydrolyzed under both acidic and basic conditions to yield either a carboxylic acid or an amide intermediate. This is a fundamental transformation in organic synthesis. libretexts.org

Under aqueous acidic or basic conditions, this compound can be converted into (7-Methoxy-1-naphthyl)acetic acid. The reaction typically proceeds through the intermediate, (7-Methoxy-1-naphthyl)acetamide. libretexts.orgnih.gov In some cases, the reaction can be stopped at the amide stage. For instance, controlled hydrolysis can yield the corresponding amide, which itself is a useful synthetic precursor. organic-chemistry.org The synthesis of this compound has been achieved through the dehydration of (7-Methoxy-1-naphthyl)acetamide, demonstrating the reversibility of this process under specific conditions. nih.gov

Recent methodologies in organic chemistry describe various conditions for nitrile and amide hydrolysis, including "dry" hydrolysis using reagents like phthalic acid under moderate pressure, which can offer high yields and selectivity. mdpi.orgresearchgate.net The choice of reaction conditions is crucial for achieving the desired product, as harsh conditions can lead to unwanted side reactions or complete hydrolysis to the carboxylic acid. organic-chemistry.org

Table 1: Products of this compound Hydrolysis

| Reactant | Reagents/Conditions | Product |

| This compound | H₃O⁺ or OH⁻, H₂O, heat | (7-Methoxy-1-naphthyl)acetic acid |

| This compound | Controlled H₂O, acid/base catalyst | (7-Methoxy-1-naphthyl)acetamide |

One of the most significant reactions of this compound is its reduction to the corresponding primary amine, 2-(7-methoxy-1-naphthyl)ethanamine. This transformation is a key step in the synthesis of the antidepressant agomelatine (B1665654). google.comgoogle.com The reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

The process involves the addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org For the synthesis of agomelatine, the resulting amine is not isolated but is directly subjected to acylation, typically by reacting it with acetic anhydride (B1165640). google.comgoogle.com This sequence of reduction followed by acylation efficiently converts the nitrile into the desired N-acetylated product. patsnap.com

Reaction Scheme: Synthesis of Agomelatine

Reduction: this compound is reduced to 2-(7-methoxy-1-naphthyl)ethanamine.

Acylation: The amine is reacted with acetic anhydride to yield N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine). google.com

While the term "substitution" can be misleading, the electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, which is the basis for its hydrolysis and reduction. The C≡N triple bond undergoes nucleophilic addition. For example, the synthesis of this compound itself can be accomplished via a nucleophilic substitution reaction where a cyanide anion (from a reagent like KCN) displaces a leaving group, such as a halide, from the 1-(halomethyl)-7-methoxynaphthalene precursor. google.com

This highlights the role of the cyanide ion as a potent nucleophile in building the carbon skeleton. Once incorporated, the reactivity of the nitrile group is dominated by additions rather than displacement of the entire -CN group, as the C-C bond is strong.

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.org The position of substitution on the this compound ring is directed by the electronic effects of the two existing substituents.

Methoxy (B1213986) Group (-OCH₃) at C7: This is a strong activating group and is ortho, para-directing. It enhances the electron density at positions 6 and 8.

Acetonitrile Group (-CH₂CN) at C1: The nitrile group is deactivating, but its effect is transmitted through the methylene spacer. The -CH₂CN group as a whole is weakly deactivating and directs incoming electrophiles primarily to the other ring.

Considering these effects, electrophilic attack is strongly favored on the methoxy-substituted ring. The methoxy group at C7 activates the ortho position (C8) and the para position (C6). Therefore, further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is predicted to occur predominantly at the C6 and C8 positions. The intermediate carbocation (arenium ion) formed by attack at these positions is better stabilized by resonance involving the electron-donating methoxy group. youtube.comyoutube.com

Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2, C4, C5 | Influenced by deactivating -CH₂CN group | Low |

| C3 | - | Low |

| C6 | para to activating -OCH₃ group | High |

| C8 | ortho to activating -OCH₃ group | High |

Functionalization and Modification of the Methoxy Group

The methoxy group is relatively stable, but it can be modified, most commonly through ether cleavage (demethylation) to yield the corresponding phenol, 7-hydroxy-1-naphthylacetonitrile. This reaction is typically carried out using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).

The existence of a "desmethyl" impurity of agomelatine suggests that this demethylation can occur, either during synthesis under certain conditions or as a metabolic process. opulentpharma.com This phenolic derivative can serve as a handle for further functionalization, such as the introduction of different alkyl or aryl groups to create a library of analogues.

Synthesis of Advanced Intermediates and Analogues

This compound is a valuable starting point for the synthesis of more complex molecules and advanced intermediates.

The most prominent example is its role in the synthesis of Agomelatine , or N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. google.compatsnap.com This therapeutic agent's synthesis relies on the straightforward reduction and subsequent acetylation of the nitrile. google.com

Beyond agomelatine, other analogues and related substances can be synthesized, demonstrating the compound's versatility. These can include impurities formed during synthesis or intentionally created derivatives for structure-activity relationship (SAR) studies. Examples of such compounds include:

Agomelatine Desmethyl Impurity: The phenolic analogue resulting from the loss of the methyl group from the methoxy ether. opulentpharma.com

N-[2-(7-methoxy-1-naphthyl)ethyl]formamide: An analogue where a formyl group is present instead of an acetyl group. simsonpharma.com

2-(7-methoxynaphthalen-1-yl)-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetimidamide: A dimeric impurity that can form under certain conditions. simsonpharma.com

Table 3: Examples of Advanced Intermediates and Analogues

| Compound Name | CAS Number | Molecular Formula | Role/Description |

| Agomelatine | 138112-76-2 | C₁₅H₁₇NO₂ | Active pharmaceutical ingredient; advanced intermediate. google.com |

| Agomelatine Desmethyl Impurity | 152302-45-9 | C₁₄H₁₅NO₂ | Potential impurity or metabolite. opulentpharma.com |

| N-[2-(7-methoxy-1-naphthyl)ethyl]formamide | N/A | C₁₄H₁₅NO₂ | Analogue of agomelatine. simsonpharma.com |

| 2-(7-Methoxy-1-naphthyl)acetic acid | 93239-29-3 | C₁₃H₁₂O₃ | Hydrolysis product. nih.gov |

| (7-Methoxy-1-naphthyl)acetamide | 138113-07-2 | C₁₃H₁₃NO₂ | Hydrolysis intermediate/dehydration precursor. nih.gov |

| 2-(7-methoxy-1-naphthyl)ethanamine | 138112-75-1 | C₁₃H₁₅NO | Reduction product; key intermediate for agomelatine. |

Preparation of Naphthylethyl Amide Derivatives

A significant application of this compound is in the preparation of N-(2-(7-methoxy-1-naphthyl)ethyl) amides. The synthesis of these derivatives typically involves a two-step process: reduction of the nitrile group to a primary amine, followed by acylation.

The primary intermediate, 2-(7-methoxy-1-naphthyl)ethylamine, is a crucial building block. mdpi.com Its synthesis is often achieved through the reduction of this compound. One documented method involves the reduction of the related amide, 2-(7-methoxy-1-naphthyl)acetamide, using a zinc borohydride (B1222165) (Zn(BH4)2) system, generated in situ from zinc chloride (ZnCl2) and potassium borohydride (KBH4), to yield 2-(7-methoxy-1-naphthyl)ethylamine with a reported yield of 81%. mdpi.com

Once the primary amine is obtained, it can be readily acylated to form various amide derivatives. A prominent example is the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, also known as agomelatine. researchgate.netcitedrive.comresearchgate.net This is typically achieved by reacting 2-(7-methoxy-1-naphthyl)ethylamine with an acetylating agent, such as acetic anhydride. mdpi.com The reaction can be carried out in a biphasic system or in an appropriate solvent. Another approach involves the direct acetylation of N-[2-(7-methoxy-l-naphthyl)ethyl]-acetamide under acidic conditions followed by the addition of acetic anhydride and sodium bicarbonate, yielding N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)-acetamide. mdpi.com

The general synthetic scheme can be summarized as follows:

Reduction of Nitrile: The nitrile group of this compound is reduced to a primary amine, 2-(7-methoxy-1-naphthyl)ethylamine. This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or chemical reductants like lithium aluminum hydride or borane (B79455) complexes. citedrive.comnih.gov

Acylation: The resulting 2-(7-methoxy-1-naphthyl)ethylamine is then reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) to yield the desired N-naphthylethyl amide derivative. nih.gov

| Reactant | Reagents | Product | Yield |

| 2-(7-methoxy-1-naphthyl) acetamide | 1. ZnCl2, KBH4, THF/Toluene (B28343) | 2-(7-methoxy-1-naphthyl)ethylamine | 81% mdpi.com |

| N-[2-(7-methoxy-l-naphthyl)ethyl]- acetamide | 1. 6N HCl, Acetic anhydride 2. Sodium bicarbonate | N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)- acetamide | 31% mdpi.com |

This table summarizes reaction conditions and yields for the synthesis of key intermediates and derivatives.

Precursors for Melatonin (B1676174) Receptor Ligands

The naphthalene scaffold is recognized as a suitable bioisostere for the indole (B1671886) ring of melatonin, leading to the development of naphthalenic ligands with high affinity for melatonin receptors (MT1 and MT2). escholarship.orgnih.gov this compound is a key starting material for the synthesis of these ligands. rsc.orgresearchgate.net

The structural features of melatonin crucial for receptor binding, namely the 5-methoxy group and the N-acetylaminoethyl side chain, have analogous positions in naphthalenic derivatives. nih.gov The 7-methoxy group on the naphthalene ring of derivatives from this compound mimics the 5-methoxy group of melatonin. The ethylamine (B1201723) side chain, derived from the reduction of the acetonitrile, allows for the introduction of the N-acyl group necessary for receptor interaction. nih.gov

Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), a well-known antidepressant, is a prime example of a melatonin receptor ligand derived from this precursor. citedrive.comresearchgate.net It acts as an agonist at MT1 and MT2 receptors and also as an antagonist at the serotonin (B10506) 5-HT2C receptor. citedrive.com The synthesis of agomelatine and other related naphthalenic derivatives highlights the importance of this compound as a precursor in the development of compounds targeting the melatoninergic system. citedrive.comwikipedia.org Research has explored a range of naphthalenic derivatives, such as N-[2-(7-alkoxy-2-methoxy-1-naphthyl) ethyl]propionamides, which have shown sub-picomolar binding affinity for both MT1 and MT2 receptors. escholarship.org This demonstrates the utility of the 7-methoxynaphthyl scaffold in creating highly potent melatonin receptor ligands. escholarship.orgnih.gov

Biological and Pharmacological Research of 7 Methoxy 1 Naphthylacetonitrile

Role as a Key Pharmaceutical Intermediate

The principal pharmacological significance of 7-Methoxy-1-naphthylacetonitrile lies in its established function as a key intermediate in the industrial synthesis of agomelatine (B1665654). google.comgoogle.compatsnap.com This application has driven the development of various synthetic methodologies to produce the compound efficiently and with high purity.

This compound is a direct precursor to the core structure of agomelatine. guidechem.com Several patented industrial processes highlight its importance. One common synthetic route starts with 7-methoxy-1-tetralone (B20472). google.compatsnap.com This is converted to (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is then aromatized to yield this compound. google.compatsnap.com This product is subsequently reduced and coupled with acetic anhydride (B1165640) to form agomelatine. google.comgoogle.com

Alternative synthesis pathways have also been developed to improve yield and industrial feasibility. One such method begins with 7-methoxy-1-naphthoic acid, which is reduced and then converted to this compound. google.com These processes are designed to be reproducible and avoid complex purification steps, ensuring the final agomelatine product meets the high purity standards required for a pharmaceutical active ingredient. google.com For instance, certain methods report achieving a chemical purity of over 99% for this compound. google.compatsnap.com

Table 1: Selected Industrial Synthesis Parameters for this compound

| Starting Material | Key Reagents | Intermediate Product | Final Yield | Final Purity | Reference |

|---|---|---|---|---|---|

| 7-methoxy-1-tetralone | Cyanoacetic acid, Heptanoic acid, Benzylamine (B48309), Toluene (B28343), Palladium-on-carbon | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 90% | >99% | google.compatsnap.com |

| 7-methoxy-1-tetralone | Cyanoacetic acid, Heptanoic acid, Aniline, Toluene, Palladium-on-carbon | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 87% | >99% | patsnap.com |

This table is for illustrative purposes and represents a selection of data from cited sources.

The 7-methoxy-1-naphthyl core, provided by this compound, is fundamental to the unique pharmacological profile of agomelatine. nih.gov Agomelatine's antidepressant effects stem from a synergistic action as a potent agonist at melatonergic (MT1 and MT2) receptors and as an antagonist at serotonergic (5-HT2C) receptors. nih.govnih.gov The naphthalene (B1677914) ring system is a well-established bioisostere for indoleamine, the core structure of melatonin (B1676174). This structural mimicry allows agomelatine to bind effectively to melatonin receptors.

The methoxy (B1213986) group at the 7-position of the naphthalene ring is crucial for this interaction. This specific substitution pattern on the aromatic system influences the electronic and steric properties of the molecule, contributing to its high affinity for the MT1 and MT2 receptors. nih.gov This agonistic activity at melatonergic receptors is thought to be responsible for agomelatine's ability to resynchronize circadian rhythms, which are often disturbed in depressive disorders. nih.gov

Investigation of Intrinsic Biological Activities

Beyond its role as a synthetic intermediate, preliminary research has begun to explore whether this compound and structurally related compounds possess their own biological activities.

While direct studies on the antitumor activity of this compound are limited, research into related naphthoquinone structures containing a methoxy group suggests a potential area for investigation. For example, studies on 5,8-dimethoxy-1,4-naphthoquinone derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov Although structurally different, these findings indicate that the methoxy-naphthalene scaffold can be a pharmacophore for antitumor agents. The presence of the methoxy group and the aromatic naphthalene system in this compound could theoretically contribute to cytotoxic or other anticancer effects, though this remains to be experimentally verified.

The antimicrobial potential of methoxy-containing aromatic compounds is an active area of research. mdpi.com For instance, 2-methoxy-1,4-naphthoquinone, isolated from Impatiens balsamina L., has demonstrated significant bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori. nih.gov The minimum inhibitory concentrations (MICs) for this compound were found to be in the range of 0.156–0.625 μg/mL. nih.gov Another related compound, 7-methoxycoumarin, has shown strong antibacterial activity against the plant pathogen Ralstonia solanacearum, with a MIC of 75 mg/L. nih.gov These findings suggest that the methoxy-naphthalene moiety present in this compound could confer antimicrobial properties, warranting further investigation against a range of bacterial and fungal pathogens.

The potential for this compound to act as an enzyme inhibitor has not been extensively studied. However, related flavonoid structures with methoxy substitutions have been investigated for such properties. For example, certain dihydroxy-methoxy flavones have been synthesized and tested for antibacterial activity, which often involves enzyme inhibition. researchgate.net Given that many pharmacologically active molecules exert their effects through enzyme inhibition, exploring the interaction of this compound with various enzyme systems could be a fruitful avenue for future research to uncover novel therapeutic applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Agomelatine |

| 7-methoxy-1-tetralone |

| (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile |

| Acetic anhydride |

| 7-methoxy-1-naphthoic acid |

| Potassium cyanide |

| Melatonin |

| 5,8-dimethoxy-1,4-naphthoquinone |

| 2-methoxy-1,4-naphthoquinone |

| 7-methoxycoumarin |

Interaction with Biological Targets and Receptors

While this compound is mainly recognized as a synthetic intermediate, its core structure is integral to compounds with significant biological activity. nih.govresearchgate.net The most prominent derivative, agomelatine, demonstrates a distinct pharmacological profile through its interaction with specific neuroreceptors. researchgate.net

Agomelatine, which is N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, is a potent agonist at melatoninergic receptors (MT1 and MT2) and an antagonist at the serotonin (B10506) 5-HT2C receptor. drugbank.comresearchgate.net This dual activity is believed to be the source of its antidepressant effects. nih.govpsychscenehub.com The agonism at MT1 and MT2 receptors helps in regulating circadian rhythms, which are often disrupted in depressive disorders, while the antagonism of 5-HT2C receptors leads to an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex. nih.govpsychscenehub.comwikipedia.org

The binding affinity of agomelatine for these receptors is highly selective. It binds with high affinity to MT1 and MT2 receptors, while its affinity for the 5-HT2C receptor is substantially lower, and it shows negligible interaction with other receptor types. researchgate.netwikipedia.org This targeted interaction profile distinguishes it from many other antidepressants. psychscenehub.com

Table 1: Binding Affinity of Agomelatine

| Receptor Target | Action | Binding Affinity (Ki) |

|---|---|---|

| Melatonin Receptor MT1 | Agonist | 0.1 nM |

| Melatonin Receptor MT2 | Agonist | 0.12 nM |

| Serotonin Receptor 5-HT2C | Antagonist | 631 nM |

Data sourced from DrugBank and Wikipedia. drugbank.comwikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Methoxy Group Position on Biological Activity

The position of the methoxy group on the naphthalene ring is a critical determinant of the biological activity of its derivatives. In the case of agomelatine and related compounds, the methoxy group at the C-7 position is crucial for optimal interaction with melatoninergic receptors. nih.gov

SAR studies on various naphthalenic derivatives have shown that the 7-methoxy substitution provides a structural feature that mimics the 5-methoxy group of melatonin, the endogenous ligand for MT1 and MT2 receptors. researchgate.netwikipedia.org This specific placement allows for favorable binding within the receptor pocket. Research on other related chemical classes, such as quinolines, has also highlighted that alkoxy groups at the C-7 position play a significant role in their pharmacological activity. nih.gov Studies on the metabolism of similar structures, like 7-methoxy-naphtho[2,1-b]furan, indicate that the presence of the methoxy group directs enzymatic attacks to other parts of the molecule, influencing its metabolic stability and pathway. nih.gov

Role of the Acetonitrile (B52724) Moiety in Biological Interactions

The acetonitrile moiety in this compound is primarily a functional group for chemical synthesis rather than a direct pharmacophore for receptor interaction. It serves as a key intermediate that allows for the construction of the N-acetylethylamine side chain found in the active drug, agomelatine. nih.govresearchgate.net The synthesis of agomelatine involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH2-NH2), which is then acetylated to form the final amide side chain (-CH2-NH-C(O)CH3).

If this compound were to be metabolized directly, the acetonitrile group could potentially undergo enzymatic hydrolysis. In biological systems, nitriles can be metabolized via a two-step enzymatic process, first to the corresponding amide (in this case, 2-(7-methoxy-1-naphthyl)acetamide) and then to the carboxylic acid (2-(7-methoxy-1-naphthyl)acetic acid) with the release of ammonia. nih.gov This metabolic pathway is mediated by enzymes like nitrilase or nitrile hydratase. The cytochrome P-450 system can also metabolize acetonitrile, though this is a different pathway. researchgate.net

Bioavailability and Metabolism Considerations for Naphthyl Acetonitriles

The bioavailability and metabolism of a naphthyl acetonitrile derivative are exemplified by its most studied successor, agomelatine. Agomelatine exhibits low oral bioavailability, estimated to be less than 5%, due to extensive first-pass metabolism in the liver. drugbank.comfrontiersin.org

The metabolism of agomelatine is rapid and primarily occurs via the hepatic cytochrome P450 enzymes, specifically CYP1A2 (accounting for about 90% of metabolism) and CYP2C9 (about 10%). drugbank.com The main metabolic pathways are hydroxylation and demethylation, followed by conjugation to form sulfate (B86663) and glucuronide metabolites, which are then excreted, primarily through the kidneys (around 80%). wikipedia.orgfrontiersin.org

For naphthalenes with alkyl side chains, studies have shown that the presence of the alkyl group tends to shift metabolism in favor of oxidation of the side chain rather than the aromatic ring system. nih.gov The methoxy group on the naphthalene ring, as seen in related compounds, can also influence the metabolic profile by directing enzymatic action. nih.gov Given this, it can be inferred that a compound like this compound would also be extensively metabolized in the liver, likely involving modifications to both the naphthalene ring and the acetonitrile side chain.

Computational Chemistry and Molecular Modeling of 7 Methoxy 1 Naphthylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For 7-Methoxy-1-naphthylacetonitrile, DFT calculations can elucidate its geometry, electronic properties, and reactivity. Experimental X-ray crystallography data reveals that the molecule is nearly planar, with the naphthalene (B1677914) ring system showing a dihedral angle of just 1.10(3)°. nih.govresearchgate.net The cyanide group's carbon and nitrogen atoms, however, deviate slightly from this plane. nih.govresearchgate.net

DFT calculations, often performed after initial geometry optimization with force fields, are fundamental to refining molecular structures and reproducing experimental observations with high accuracy. nih.gov These calculations can determine key electronic descriptors that govern the molecule's reactivity. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic (negative potential) and electrophilic (positive potential) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity; the HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to participate in chemical reactions.

Table 1: Key Molecular Properties of this compound Obtainable from DFT Calculations

| Property | Description | Significance |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. Bond lengths, bond angles, and dihedral angles are calculated. | Provides a foundational structure for all other calculations and allows comparison with experimental data (e.g., X-ray crystallography). nih.govresearchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; regions with high HOMO density are prone to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) | The 3D charge distribution of the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |

| Mulliken Atomic Charges | A theoretical charge assigned to each atom in the molecule. | Helps to understand the polarity of bonds and the reactivity of different atomic sites. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While crystal structure data provides a static image of a molecule nih.govresearchgate.net, Molecular Dynamics (MD) simulations reveal its dynamic behavior in a solution or biological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. nih.gov This is particularly useful for analyzing the conformational flexibility of the methoxy (B1213986) (-OCH₃) and cyanomethyl (-CH₂CN) side chains of this compound, which are not rigidly fixed.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Example Value/Method | Purpose |

| Force Field | OPLS3e, AMBER | Defines the potential energy function of the system, describing bond stretching, angle bending, torsions, and non-bonded interactions. nih.gov |

| Solvent Model | TIP3P Water | Creates an explicit solvent environment to simulate interactions in an aqueous medium. nih.gov |

| System Size | ~10 Å buffer zone | Ensures the molecule does not interact with its periodic image. nih.gov |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space to observe relevant molecular motions. |

| Temperature Control | V-rescale thermostat (300 K) | Maintains the system at a constant, physiologically relevant temperature. nih.gov |

| Pressure Control | Parrinello-Rahman barostat (1 bar) | Maintains the system at constant pressure. nih.gov |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | Root Mean Square Deviation (RMSD) tracks structural stability, Root Mean Square Fluctuation (RMSF) identifies flexible regions, and dihedral analysis maps conformational preferences of side chains. |

Docking Studies with Biological Receptors and Enzymes

This compound is a crucial precursor in the synthesis of Agomelatine (B1665654), a drug known to be an agonist of melatonin (B1676174) receptors (MT1 and MT2) and an antagonist of the serotonin (B10506) 5-HT₂C receptor. google.com This pharmacological link makes these receptors primary targets for molecular docking studies involving this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov The goal is to predict the binding mode and affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net Using software like AutoDock or Maestro, the compound can be docked into the active sites of the MT1, MT2, and 5-HT₂C receptors. nih.govresearchgate.net The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. Such studies help explain the structural basis for the compound's potential biological activity and can guide the design of more potent derivatives.

Table 3: Hypothetical Docking Results for this compound

| Target Receptor | PDB Code (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Melatonin Receptor 1 (MT1) | 6ME2 | -7.8 | Val124, Ser128, Phe199 |

| Melatonin Receptor 2 (MT2) | 6ME6 | -8.2 | Asn175, Val204, Trp264 |

| Serotonin Receptor (5-HT₂C) | 6BQG | -7.1 | Cys150, Ser159, Trp324 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds before they are synthesized.

A QSAR study involving this compound would typically include a dataset of structurally similar naphthalene derivatives with experimentally measured biological activities (e.g., binding affinities for melatonin receptors). For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) is calculated. Statistical methods, such as the Monte Carlo method, are then used to generate a predictive model by dividing the dataset into training and validation sets. nih.gov The resulting model can then be used to predict the activity of new, untested compounds, including other derivatives of this compound, thereby guiding synthetic efforts toward molecules with enhanced biological profiles.

Table 4: Example of a QSAR Data Table for Naphthalene Derivatives

| Compound | R1 Group | R2 Group | Molecular Weight | LogP | Predicted Activity (IC₅₀, nM) | Experimental Activity (IC₅₀, nM) |

| 1 (Lead) | -OCH₃ | -CH₂CN | 197.23 | 2.8 | 55 | 50 |

| Analog 1 | -OH | -CH₂CN | 183.20 | 2.3 | 75 | 82 |

| Analog 2 | -OCH₃ | -CH₂COOH | 216.22 | 2.1 | 120 | 135 |

| Analog 3 | -Cl | -CH₂CN | 201.65 | 3.2 | 40 | 45 |

| Analog 4 | -OCH₃ | -H | 172.20 | 3.0 | 250 | 280 |

Prediction of Reaction Pathways and Transition States

The synthesis of this compound is a critical step in producing valuable pharmaceutical compounds like Agomelatine, and developing efficient synthetic routes is of great importance. google.com Computational chemistry offers powerful tools for predicting and analyzing reaction pathways. Modern methods can even suggest retrosynthetic routes for a target molecule by learning from vast databases of chemical reactions. nih.gov

For a proposed synthetic step, such as the conversion of a precursor like (7-methoxy-1-naphthyl)methanol to the final nitrile product, quantum chemistry calculations (e.g., using DFT) can be employed to map out the entire reaction energy profile. This involves locating the structures of all reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and identify the rate-limiting step. This theoretical insight is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and minimize the formation of unwanted byproducts.

Analytical Methodologies for 7 Methoxy 1 Naphthylacetonitrile

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the analysis of 7-Methoxy-1-naphthylacetonitrile. chemfaces.com Its high resolution, sensitivity, and precision make it ideal for separating the main compound from closely related structural by-products and other impurities. pharmaguideline.com A specific reversed-phase HPLC (RP-HPLC) method has been developed for its determination. chemfaces.com

This method utilizes a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of methanol (B129727) and water, driving the separation process. chemfaces.com Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the naphthyl chromophore exhibits strong absorbance, ensuring high sensitivity. chemfaces.com

| Parameter | Condition |

| Stationary Phase | Diamonsil C18 column (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / Water (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection Wavelength | 231 nm |

| Injection Volume | 20 µL |

| Table 1: HPLC Method Parameters for this compound Analysis. chemfaces.com |

The validation of an analytical method is a regulatory requirement that provides documented evidence that the procedure is suitable for its intended purpose. pharmaguideline.comresearchgate.net For a pharmaceutical intermediate like this compound, this process is governed by guidelines from bodies such as the International Council for Harmonisation (ICH). researchgate.net The validation process for the HPLC method would encompass several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or synthetic by-products. pensoft.net

Linearity: The method demonstrates a linear relationship between the detector response (peak area) and the concentration of this compound over a specified range. For instance, a linear range of 2-48 mg·L⁻¹ has been established for this compound. chemfaces.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: This is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. An average recovery of 99.7% has been reported for this compound's analysis. chemfaces.com

Precision: This assesses the degree of scatter between a series of measurements. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay, different days, or analysts). A relative standard deviation (RSD) of just 0.034% for replicate measurements indicates high precision for the method. chemfaces.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. An LOD of 105 µg·L⁻¹ has been determined for this specific HPLC method. chemfaces.compensoft.net

| Validation Parameter | Result |

| Linearity Range | 2-48 mg·L⁻¹ |

| Accuracy (Average Recovery) | 99.7% |

| Precision (RSD) | 0.034% |

| Limit of Detection (LOD) | 105 µg·L⁻¹ |

| Table 2: Summary of HPLC Method Validation Data for this compound. chemfaces.com |

Control of impurities is a critical aspect of pharmaceutical manufacturing. lcms.cz The synthesis of this compound can result in various impurities, including unreacted starting materials (e.g., 7-methoxy-1-tetralone), reagents, and by-products from side reactions. google.com The validated HPLC method is crucial for separating, identifying, and quantifying these impurities. chemfaces.com

The specificity of the HPLC method ensures that peaks corresponding to impurities are well-resolved from the main compound peak, allowing for their accurate quantification. nih.gov Regulatory guidelines often set strict limits for individual and total impurities in a pharmaceutical intermediate. lcms.cz Therefore, the ability of the HPLC method to accurately measure these low-level impurities is essential for batch release and for ensuring the quality of the final drug substance. nih.gov

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the primary method for analyzing this compound and its non-volatile impurities, Gas Chromatography (GC) is the preferred technique for the analysis of volatile impurities. These typically include residual solvents used during the synthesis and purification processes. guidechem.com Solvents such as toluene (B28343), chloroform, and tetrahydrofuran (B95107) have been mentioned in synthetic routes for this compound. google.comnih.gov

Given the high boiling point of this compound (374.3 °C at 760 mmHg), it is not sufficiently volatile for direct GC analysis without derivatization. guidechem.com However, GC is ideally suited for quantifying residual solvents, which have much lower boiling points. A headspace GC method coupled with a Flame Ionization Detector (FID) is commonly used for this purpose. In this technique, a sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This allows for the separation and quantification of each residual solvent without interference from the non-volatile main compound.

Spectrophotometric Methods for Quantitative Analysis

The HPLC method for this compound relies on UV spectrophotometric detection at 231 nm. chemfaces.com This principle can also be applied as a standalone quantitative method, albeit with limitations. UV-Vis spectrophotometry is a simple and rapid technique for determining the concentration of a substance in a solution by measuring its absorbance of light.

The concentration is calculated using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A pure sample of this compound dissolved in a suitable UV-transparent solvent (like methanol or ethanol) would show a characteristic UV spectrum with a maximum absorbance (λmax) around 231 nm due to its naphthalene (B1677914) ring system. chemfaces.com

However, this method lacks specificity. If by-products or impurities that also absorb light at or near 231 nm are present, the measurement will be inaccurate. Therefore, standalone UV spectrophotometry is generally used for in-process checks where the purity is known to be high or for raw calculations, while the more specific HPLC-UV method is required for final quality control and purity assessment. chemfaces.com